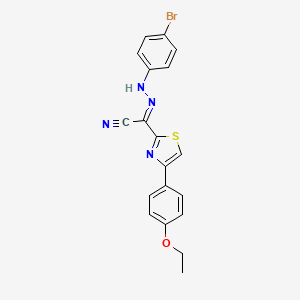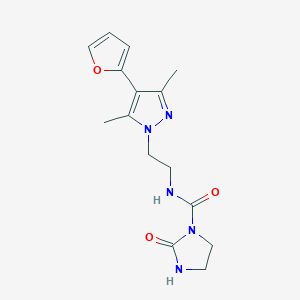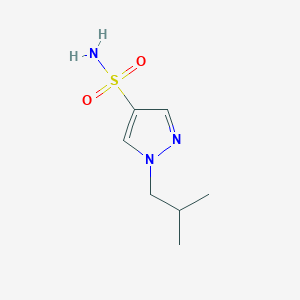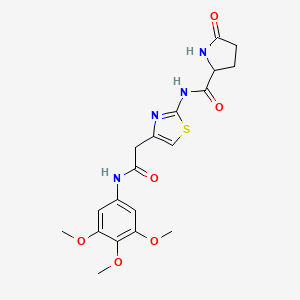
(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
科学的研究の応用
Chemistry
In chemistry, (E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions of thiazole derivatives with biological targets. Its potential biological activities, such as antimicrobial or anticancer properties, can be investigated through various in vitro and in vivo assays.
Medicine
In medicinal chemistry, this compound can be explored as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of Bromophenyl and Ethoxyphenyl Groups: The bromophenyl and ethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of Carbohydrazonoyl Cyanide: The final step involves the reaction of the thiazole derivative with hydrazine and cyanogen bromide to form the carbohydrazonoyl cyanide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various nucleophiles.
作用機序
The mechanism of action of (E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromophenyl and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- (E)-N-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
- (E)-N-(4-fluorophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
- (E)-N-(4-methylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Uniqueness
(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The combination of bromophenyl and ethoxyphenyl groups in the thiazole scaffold provides a distinct chemical profile that can be leveraged for various applications in research and industry.
特性
IUPAC Name |
(2E)-N-(4-bromoanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4OS/c1-2-25-16-9-3-13(4-10-16)18-12-26-19(22-18)17(11-21)24-23-15-7-5-14(20)6-8-15/h3-10,12,23H,2H2,1H3/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKHIBVBKJQYSM-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2573962.png)



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2573967.png)
![methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573970.png)
![4-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2573972.png)

![methyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B2573976.png)

![ethyl 4-[benzyl(methyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2573979.png)

![N-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]prop-2-enamide](/img/structure/B2573984.png)

